molecular formula C11H23NO2 B8818935 4-(Diethoxymethyl)-1-methylpiperidine CAS No. 1427475-31-7

4-(Diethoxymethyl)-1-methylpiperidine

Cat. No.: B8818935
CAS No.: 1427475-31-7
M. Wt: 201.31 g/mol
InChI Key: GXWMUDDGXSJNEP-UHFFFAOYSA-N
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Description

Structural Context within Piperidine (B6355638) and Acetal (B89532) Chemistry

4-(Diethoxymethyl)-1-methylpiperidine is structurally characterized by a six-membered saturated heterocycle, piperidine, substituted at the 4-position with a diethoxymethyl group and at the nitrogen atom with a methyl group. The piperidine ring is a pharmacologically significant motif, and its derivatives are present in a wide array of pharmaceuticals. nih.gov

The diethoxymethyl group is a diethyl acetal of a formyl group (-CHO). Acetals are geminal-diether derivatives of aldehydes or ketones and are known for their stability in neutral to strongly basic environments. nih.gov This stability makes them excellent protecting groups for carbonyl functionalities during multi-step organic syntheses. The acetal group in this compound masks the reactivity of the aldehyde, allowing for chemical transformations on other parts of the molecule without affecting the formyl precursor. The acetal can be readily hydrolyzed back to the aldehyde under acidic conditions when needed.

The presence of the N-methyl group influences the basicity and nucleophilicity of the piperidine nitrogen, which can be a key factor in its synthetic applications and biological activity.

PropertyValue
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
IUPAC NameThis compound
Synonyms1-methylpiperidine-4-carboxaldehyde diethyl acetal

Significance in Organic Synthesis and Heterocyclic Chemistry Research

The primary significance of this compound in organic synthesis lies in its role as a protected form of 1-methylpiperidine-4-carboxaldehyde. This precursor aldehyde is a valuable building block for the synthesis of various more complex molecules. The protection of the aldehyde as a diethyl acetal is a crucial strategy to prevent its participation in undesired side reactions during synthetic sequences that require basic or nucleophilic conditions.

While direct and extensive research on this compound itself is not widely documented in academic literature, its utility can be inferred from the synthesis of more complex molecules. For instance, a novel curcumin (B1669340) analogue, 3,5-Bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one (BBP), has been synthesized and investigated for its immunosuppressive effects. nih.govnih.gov The synthesis of this complex molecule likely involves precursors containing the 4-(diethoxymethyl)benzyl moiety, which highlights the importance of such protected aldehyde functionalities in the construction of pharmacologically active compounds.

The general synthetic utility of piperidine derivatives is vast, with applications in the development of analgesics, anti-inflammatory agents, and anticonvulsants. ontosight.ai The ability to introduce a protected aldehyde at the 4-position of the piperidine ring, as in this compound, provides a chemical handle for further functionalization, such as the formation of C-C bonds through aldol-type reactions or the synthesis of imines and other nitrogen-containing derivatives after deprotection.

Historical Overview of Related Chemical Transformations and Synthetic Strategies

The synthesis of piperidine derivatives has a rich history in organic chemistry, with numerous methods developed for their preparation. nih.gov The synthesis of 4-substituted piperidines, in particular, has been an area of active research due to the prevalence of this motif in bioactive molecules.

Historically, the preparation of a compound like this compound would be approached through the protection of the corresponding aldehyde. The synthesis of 1-methylpiperidine-4-carboxaldehyde itself can be achieved through various synthetic routes, often starting from commercially available piperidine derivatives.

The formation of acetals as a means of protecting carbonyl groups is a classic and well-established strategy in organic synthesis. The use of alcohols in the presence of an acid catalyst to convert aldehydes and ketones to their corresponding acetals has been a fundamental transformation for over a century. This strategy's continued relevance is a testament to its efficiency and reliability.

Strategies for the Construction of the N-Methylpiperidine Core

The synthesis of the N-methylpiperidine scaffold is a foundational step. This can be achieved either by constructing the piperidine ring from acyclic precursors or by modifying an existing piperidine ring.

Ring-Forming Reactions for Piperidine Scaffolds

Several methods are established for the de novo synthesis of the piperidine ring.

Reductive Amination: A prevalent strategy involves the double reductive amination of 1,5-dicarbonyl compounds. chim.it This method allows for the straightforward formation of the piperidine skeleton. chim.it For instance, the reaction of a suitable dialdehyde or ketoaldehyde with an amine source, followed by reduction, yields the piperidine ring. chim.itresearchgate.net The versatility of this approach is enhanced by the wide availability of various amines and reducing agents like sodium cyanoborohydride (NaBH3CN). chim.it

Aza-Diels-Alder Reaction: The aza-Diels-Alder reaction provides a powerful tool for constructing piperidine rings through a cycloaddition process. nih.gov This reaction typically involves an imine acting as the dienophile and a conjugated diene. Lewis acid or Brønsted acid catalysis is often employed to facilitate the reaction between imines and electron-rich dienes, leading to the formation of piperidine derivatives.

Intramolecular Cyclization: Piperidines can also be formed through the intramolecular cyclization of appropriately functionalized linear precursors. Methods include the reductive hydroamination/cyclization of alkynes, where an acid-mediated reaction generates an iminium ion that subsequently cyclizes and is reduced to form the piperidine ring. nih.gov Radical-mediated cyclizations of amino-aldehydes, often catalyzed by transition metals like cobalt, also provide a route to piperidine scaffolds. nih.gov

Functionalization at the Piperidine 4-Position

Introducing the required carbon substituent at the 4-position of the piperidine ring is a critical step. The target molecule requires a formyl group precursor at this position.

Starting from Pre-functionalized Rings: A common approach is to begin with a commercially available piperidine derivative that already possesses a functional group at the 4-position, such as piperidine-4-carboxylic acid or its esters. prepchem.com These can be chemically converted to the necessary aldehyde. For example, ethyl 1-methyl-4-phenylpiperidine-4-carboxylate can be reduced to the corresponding aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAH). prepchem.com

C-H Functionalization: Direct functionalization of unactivated C-H bonds offers a more modern and efficient approach. Palladium-catalyzed C-H arylation has been demonstrated to selectively functionalize the C4 position of piperidine derivatives. acs.orgacs.org While this typically introduces aryl groups, it highlights the potential for direct modification of the piperidine core, which could be adapted for the introduction of other functionalities. nih.govd-nb.info

N-Methylation Strategies for Piperidine Derivatives

The final step in forming the core is the methylation of the piperidine nitrogen.

Reductive Amination: The Eschweiler-Clarke reaction is a classic method for the N-methylation of primary or secondary amines. google.com This reaction uses an excess of formic acid and formaldehyde to introduce the methyl group. google.com More modern reductive amination procedures utilize less toxic reducing agents like borane-pyridine complex or sodium triacetoxyborohydride with formaldehyde. tandfonline.comresearchgate.net

Direct Alkylation: Secondary amines like piperidine can be methylated using alkylating agents such as methyl halides (e.g., methyl iodide). journalagent.com However, this method can sometimes lead to overalkylation, forming quaternary ammonium (B1175870) salts.

Catalytic Methylation: Recent advancements include iron-catalyzed methylation using dimethyl carbonate (DMC) as a C1 source in the presence of a reducing agent like a hydrosilane. rsc.org Photocatalytic methods using catalysts like silver-loaded titanium dioxide (Ag/TiO2) with methanol have also been developed for N-methylation at room temperature, offering a green and selective alternative. organic-chemistry.org

Synthesis of the Diethoxymethyl Acetal Moiety

The diethoxymethyl group is a diethyl acetal of formaldehyde. Its synthesis involves the protection of a precursor aldehyde functional group.

Acetalization Reactions and Their Catalysis

Acetalization is a reversible reaction that converts an aldehyde or ketone to an acetal by reacting it with an excess of an alcohol in the presence of an acid catalyst. khanacademy.orgwikipedia.org

The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.orgopenstax.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. openstax.org Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, forming an oxonium ion. A second molecule of alcohol attacks this ion, and after deprotonation, the final acetal is formed. wikipedia.orgopenstax.org

Because water is a byproduct, its removal is crucial to drive the equilibrium towards the formation of the acetal product. wikipedia.org This is often accomplished using a Dean-Stark apparatus or by adding desiccants.

A wide variety of acid catalysts can be employed for this transformation. The choice of catalyst can influence reaction conditions and efficiency.

Catalyst TypeExamplesCharacteristicsCitations
Brønsted AcidsHCl, H₂SO₄, p-Toluenesulfonic acid (p-TsOH)Traditional, effective, but can be corrosive and incompatible with acid-sensitive substrates. acs.org
Lewis AcidsZrCl₄, Ce(OTf)₃, Yb(OTf)₃Highly efficient and can be more chemoselective under mild conditions. organic-chemistry.org
Solid-Supported AcidsPerchloric acid on silica gel (HClO₄-SiO₂)Inexpensive, reusable, and allows for simpler workup procedures. organic-chemistry.org
PhotocatalystsEosin YEnables acetalization under neutral conditions using visible light, suitable for acid-sensitive aldehydes. organic-chemistry.org

Precursor Synthesis for Diethoxymethyl Group Introduction

The direct precursor for the diethoxymethyl group is a formyl group (-CHO). Therefore, the key intermediate required for the synthesis of this compound is 1-methylpiperidine-4-carboxaldehyde .

The synthesis of this aldehyde can be accomplished through several routes:

Oxidation of the corresponding alcohol: 4-(Hydroxymethyl)-1-methylpiperidine can be oxidized to the aldehyde using standard oxidation protocols.

Reduction of a carboxylic acid derivative: A more common route involves the partial reduction of a carboxylic acid ester, such as methyl 1-methylpiperidine-4-carboxylate or the corresponding ethyl ester. prepchem.comresearchgate.net Reagents like diisobutylaluminium hydride (DIBAH) at low temperatures are effective for this transformation, preventing over-reduction to the alcohol. prepchem.com The starting ester can be readily prepared by the esterification of 1-methylpiperidine-4-carboxylic acid. prepchem.com

Once the 1-methylpiperidine-4-carboxaldehyde precursor is obtained, it can be subjected to the acetalization conditions described previously, reacting with ethanol in the presence of an acid catalyst to yield the final product, this compound.

Synthetic Strategies for this compound and Related Compounds

The synthesis of this compound, a substituted piperidine derivative, involves strategic chemical transformations that can be approached through various methodologies. The piperidine ring is a prevalent structural motif in many pharmaceuticals and natural products, making the development of efficient synthetic routes to its derivatives a significant area of chemical research. nih.govajchem-a.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1427475-31-7

Molecular Formula

C11H23NO2

Molecular Weight

201.31 g/mol

IUPAC Name

4-(diethoxymethyl)-1-methylpiperidine

InChI

InChI=1S/C11H23NO2/c1-4-13-11(14-5-2)10-6-8-12(3)9-7-10/h10-11H,4-9H2,1-3H3

InChI Key

GXWMUDDGXSJNEP-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCN(CC1)C)OCC

Origin of Product

United States

Computational and Theoretical Studies on 4 Diethoxymethyl 1 Methylpiperidine

Conformational Analysis and Energy Landscapes of the Piperidine (B6355638) Ring and Acetal (B89532) Group

The biological activity and chemical reactivity of cyclic molecules like 4-(Diethoxymethyl)-1-methylpiperidine are intrinsically linked to their three-dimensional structure. Conformational analysis elucidates the preferred spatial arrangements of atoms, the energy differences between them, and the barriers to interconversion.

The 1-methylpiperidine (B42303) ring predominantly adopts a chair conformation to minimize angle and torsional strain. However, other higher-energy conformations, such as the twist-boat , are also present on the potential energy surface and can act as intermediates in the ring inversion process. The transition between the chair and twist-boat forms involves passing through a high-energy half-chair state. researchgate.netmasterorganicchemistry.com For N-methylpiperidine, the chair conformer with the methyl group in the equatorial position is generally more stable than the axial conformer due to the avoidance of 1,3-diaxial steric interactions. rsc.org

The 4-(diethoxymethyl) substituent introduces additional conformational complexity. In a chair conformation, this bulky acetal group can occupy either an axial or an equatorial position. Computational models predict that the equatorial position is strongly favored to minimize steric hindrance with the axial hydrogens on the piperidine ring. The diethoxymethyl group itself has multiple rotatable bonds, leading to a complex energy landscape with numerous local minima corresponding to different orientations of the ethoxy groups.

Ultrafast time-resolved experiments on N-methyl piperidine, supported by model calculations, have identified distinct energy minima for chair and twist structures in the excited state, with an energy difference of 0.09 eV between them. rsc.org The enthalpy for the chair-to-twist reaction in the excited state has been derived as 62 meV, with an entropy of 19.70 J∙mol⁻¹∙K⁻¹. rsc.org These studies provide a framework for understanding the energy landscape of substituted piperidines like this compound.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the expected relative energies based on general principles of conformational analysis. Actual values would require specific calculations for this molecule.

ConformationSubstituent PositionsRelative Energy (kcal/mol)Notes
ChairN-Me (eq), Acetal (eq)0.00Most stable ground-state conformer.
ChairN-Me (ax), Acetal (eq)~2.7 - 3.0Destabilized by 1,3-diaxial interactions of the N-methyl group.
ChairN-Me (eq), Acetal (ax)> 4.0Highly destabilized by steric clash of the bulky acetal group.
Twist-Boat-~5.5Significantly higher in energy than the chair form; serves as a transition conformer. masterorganicchemistry.com
Half-Chair-~10.0Transition state for chair-to-twist-boat interconversion. masterorganicchemistry.com

Quantum Chemical Calculations of Reaction Mechanisms and Pathways

Quantum chemical calculations are indispensable for mapping out the intricate details of chemical reactions, including the structures of transition states and the energies of intermediates.

Density Functional Theory (DFT) has become a primary tool for studying the electronic structure and reactivity of organic molecules due to its balance of computational cost and accuracy. whiterose.ac.uk For reactions involving this compound, DFT can be used to calculate reaction energy barriers, reaction enthalpies, and the geometries of all stationary points along a reaction coordinate. nih.govresearchgate.net

For instance, in a potential N-alkylation reaction, DFT calculations can model the nucleophilic attack of the piperidine nitrogen on an alkyl halide, elucidating the structure of the transition state and the reaction's activation energy. researchgate.netnsf.gov Similarly, for reactions at the acetal group, such as hydrolysis, DFT can map the protonation steps and the subsequent cleavage of the C-O bonds. These calculations often incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to provide a more realistic description of reactions in solution. researchgate.net

Many reactions involving substituted piperidines can yield multiple stereoisomers or regioisomers. Computational chemistry is crucial for understanding and predicting these outcomes.

Stereoselectivity: The synthesis of polysubstituted piperidines often relies on controlling the stereochemistry. nih.govsci-hub.senih.govmdpi.com DFT calculations can explain the origin of stereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers. rsc.org For example, in a catalytic reaction that functionalizes the piperidine ring, the catalyst and substrate can form diastereomeric transition states. By calculating the energies of these states, researchers can predict which product will be favored. Catalyst-controlled C-H functionalization studies on piperidines have shown that the choice of catalyst and the nitrogen protecting group can direct the reaction to different positions (C2, C3, or C4) and control the stereochemical outcome. nih.gov

Regioselectivity: The piperidine ring in this compound has several non-equivalent C-H bonds. Predicting which of these sites will react is a question of regioselectivity. The C2 position is electronically activated due to the adjacent nitrogen, while the C4 position is sterically accessible. nih.gov DFT calculations, combined with models like the distortion/interaction model, can rationalize observed regioselectivity by analyzing the energies required to distort the reactants into the transition state geometry and the stabilizing interactions between them. nih.govnih.govacs.org Computational studies on 3,4-piperidyne, for example, used DFT to analyze the transition states for nucleophilic attack at C3 versus C4, explaining the observed regioselectivity based on the distortion of the piperidyne intermediate. nih.gov

Table 2: Illustrative DFT-Calculated Energy Barriers for a Hypothetical C-H Functionalization Reaction This table provides a conceptual example of how DFT results can be used to predict regioselectivity.

Reaction SiteTransition StateRelative Activation Energy (ΔG‡, kcal/mol)Predicted Major Product
C2-H (axial)TS-2ax25.2No
C2-H (equatorial)TS-2eq22.8Yes (if sterically accessible)
C3-H (axial)TS-3ax28.5No
C3-H (equatorial)TS-3eq27.1No
C4-HTS-424.5Possible, depends on catalyst design

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation over time, often on the nanosecond to microsecond timescale. mdpi.com

For this compound, MD simulations, particularly in an explicit solvent like water, can reveal:

Conformational Dynamics: The frequency and mechanism of piperidine ring flips between different chair and boat conformations. researchgate.netresearchgate.net

Solvent Interactions: The structure of the solvation shell around the molecule and the dynamics of hydrogen bonding between water and the acetal oxygens or the piperidine nitrogen. researchgate.netrsc.org

MD simulations are particularly powerful when combined with other methods. For example, WaterMap analysis, which uses a short MD simulation, can identify energetically unfavorable water molecules in a binding site, guiding the design of ligands that displace them to improve binding affinity. nih.gov

Theoretical Prediction of Reactivity and Stability Profiles

Computational methods can go beyond explaining known phenomena to predict the intrinsic reactivity and stability of new molecules. For this compound, various theoretical descriptors can be calculated to create a comprehensive reactivity profile.

Frontier Molecular Orbital (FMO) Theory: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO energy relates to the molecule's ability to act as a nucleophile (electron donor), with the nitrogen lone pair being the likely HOMO site. The LUMO energy indicates its susceptibility to act as an electrophile (electron acceptor). The HOMO-LUMO gap is a measure of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions show positive potential (electron-poor) and are susceptible to nucleophilic attack. For this molecule, the nitrogen and acetal oxygens would be regions of negative potential.

Distortion/Interaction Model: This model predicts reaction rates by breaking down the activation barrier into two components: the energy needed to distort the reactants into their transition-state geometries and the stabilizing interaction energy between the distorted molecules. nih.govacs.org This approach has been successfully used to predict the reactivities of various cycloaddition reactions. nih.gov

Computational Approaches to Catalyst Design for Synthesis of Piperidine Acetals

The synthesis of complex molecules like this compound often requires catalysts to control selectivity and efficiency. Computational chemistry is an integral part of modern catalyst design. mdpi.com

For the synthesis of piperidine acetals, computational approaches can assist in several ways:

Screening Potential Catalysts: DFT calculations can be used to rapidly evaluate the performance of a range of potential catalysts for a specific transformation, such as the stereoselective functionalization of a piperidine precursor. nih.gov By calculating the energy profiles for the catalytic cycles of different candidates, researchers can identify the most promising ones for experimental investigation. rsc.org

Optimizing Catalyst Structure: Once a promising catalyst scaffold is identified, computations can guide its modification to improve performance. For example, in a chiral catalyst, DFT can predict how changing a substituent on the ligand will affect the stereoselectivity of the reaction by altering the energies of the diastereomeric transition states. rsc.org

Understanding Reaction Mechanisms: For acetal formation specifically, which is typically acid-catalyzed, computational studies can elucidate the role of the catalyst in activating the carbonyl group and stabilizing intermediates. researchgate.netepa.gov This understanding helps in designing more efficient solid-acid or organocatalysts with optimal acidity and structural properties. researchgate.netepa.gov

Computational catalyst design aims to accelerate the discovery of new, more efficient, and selective chemical transformations, reducing the time and resources spent on empirical trial-and-error experimentation. mdpi.com

Advanced Analytical Characterization Techniques for 4 Diethoxymethyl 1 Methylpiperidine

Spectroscopic Analysis for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. For 4-(Diethoxymethyl)-1-methylpiperidine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. Based on the structure of this compound, distinct signals are expected for the N-methyl group, the piperidine (B6355638) ring protons, the acetal (B89532) methine proton, and the two ethyl groups of the diethoxyacetal moiety. The integration of these signals corresponds to the number of protons, and their splitting patterns (multiplicity) reveal adjacent proton relationships.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
N-CH₃ ~2.2-2.3 Singlet (s)
Piperidine ring H (axial/equatorial) ~1.2-2.8 Multiplets (m)
Acetal CH ~4.3-4.5 Doublet (d)
O-CH₂ (ethoxy) ~3.4-3.6 Quartet (q)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The predicted spectrum for this compound would show signals for the N-methyl carbon, the carbons of the piperidine ring, the acetal carbon, and the carbons of the ethoxy groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
N-CH₃ ~46
Piperidine ring C2/C6 ~55
Piperidine ring C3/C5 ~28
Piperidine ring C4 ~40
Acetal CH ~103
O-CH₂ (ethoxy) ~60

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the piperidine ring and the ethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon signal, confirming the ¹H and ¹³C assignments.

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₁₁H₂₃NO₂), the expected exact mass would be calculated. Techniques like Electrospray Ionization (ESI) are soft ionization methods suitable for generating the protonated molecular ion [M+H]⁺. The fragmentation pattern observed in the mass spectrum gives further structural information.

Interactive Data Table: Predicted Mass Spectrometry Data

Ion Description Predicted m/z
[C₁₁H₂₃NO₂ + H]⁺ Protonated Molecular Ion 202.1807
[M - OCH₂CH₃]⁺ Loss of an ethoxy group 156.1388

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to C-H, C-N, and C-O bonds.

Interactive Data Table: Expected IR Absorption Bands

Functional Group Vibration Type Expected Frequency (cm⁻¹)
C-H (Alkyl) Stretch 2850-2960
C-N (Amine) Stretch 1000-1250

Chromatographic Methods for Purity and Isomer Analysis

Chromatography is essential for separating the target compound from impurities, starting materials, or byproducts. It is the primary method for determining the purity of a sample.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing compound purity. For this compound, a reversed-phase HPLC method would typically be developed. Since the molecule is not chiral, the analysis focuses on purity rather than enantiomeric excess. The method would separate the target compound from any non-volatile impurities. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Interactive Data Table: Hypothetical HPLC Method Parameters

Parameter Condition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with buffer)
Flow Rate 1.0 mL/min
Detector UV at 210 nm or Charged Aerosol Detector (CAD)

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. It is highly effective for determining the purity of this compound and for analyzing its presence in reaction mixtures. When coupled with a Mass Spectrometer (GC-MS), it provides both separation and identification of the components.

Interactive Data Table: Hypothetical GC Method Parameters

Parameter Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C

X-ray Crystallography for Absolute Stereochemistry and Conformation

Following a comprehensive search of scientific literature and crystallographic databases, no specific X-ray crystallography data for the compound this compound was found. Consequently, detailed information regarding its crystal structure, absolute stereochemistry, and solid-state conformation determined by this technique is not publicly available.

X-ray crystallography is a powerful analytical method that provides precise information about the three-dimensional arrangement of atoms within a crystal. This technique is instrumental in unequivocally determining the absolute stereochemistry of chiral molecules and providing detailed insights into their preferred conformations in the solid state. Such data is crucial for understanding structure-activity relationships and for rational drug design.

While crystallographic data exists for related piperidine derivatives, this information cannot be directly extrapolated to definitively describe the specific structural features of this compound. The presence of the diethoxymethyl group at the 4-position of the piperidine ring introduces unique steric and electronic properties that would significantly influence its crystal packing and molecular conformation.

Further research, involving the successful crystallization of this compound and subsequent X-ray diffraction analysis, would be required to elucidate its precise solid-state structure.

Synthetic Applications and Derivatization of 4 Diethoxymethyl 1 Methylpiperidine

4-(Diethoxymethyl)-1-methylpiperidine as a Building Block in Complex Molecule Synthesis

The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural products and pharmacologically active compounds. The use of pre-functionalized piperidines like this compound provides an efficient entry into this chemical space, streamlining synthetic routes to complex targets.

The diethoxymethyl group serves as a stable protecting group for an aldehyde. This latent functionality can be unmasked under specific reaction conditions, typically acidic hydrolysis, to reveal the highly reactive aldehyde, 4-formyl-1-methylpiperidine. This transformation is a cornerstone of its utility, as the resulting aldehyde is a versatile intermediate for a wide array of subsequent chemical transformations.

The general scheme for the hydrolysis of the acetal (B89532) to the aldehyde is presented below:

Hydrolysis of this compound to 4-Formyl-1-methylpiperidine. Note: This is a representative image and does not depict the actual molecule.

Table 1: Representative Conditions for Acetal Hydrolysis

Reagent/ConditionSolventTemperatureNotes
Dilute Aqueous HClWater/THFRoom TemperatureStandard and mild conditions for deprotection.
Acetic Acid/WaterAcetic Acid50-80 °CUseful when substrate requires less aqueous environment.
Formic AcidNeat or in WaterRoom TemperatureCan be used for sensitive substrates.

The liberated aldehyde is a key intermediate for forming new carbon-carbon and carbon-heteroatom bonds. For instance, it can readily participate in reactions such as Wittig olefination, Horner-Wadsworth-Emmons reactions, aldol (B89426) condensations, and reductive aminations, providing access to a diverse range of substituted piperidines.

The aldehyde, 4-formyl-1-methylpiperidine, derived from this compound, is a pivotal precursor for the synthesis of various functionalized piperidines and for the construction of fused heterocyclic systems.

Synthesis of Functionalized Piperidines:

The aldehyde can be subjected to a variety of nucleophilic additions and condensation reactions to introduce diverse functional groups at the 4-position of the piperidine ring.

Grignard and Organolithium Reagents: Addition of organometallic reagents to the aldehyde furnishes secondary alcohols, which can be further oxidized or substituted.

Cyanohydrin Formation: Reaction with cyanide sources, followed by hydrolysis, provides α-hydroxy acids.

Reductive Amination: Condensation with primary or secondary amines followed by reduction of the resulting iminium ion is a powerful method for introducing new nitrogen-containing substituents.

Synthesis of Fused Heterocycles:

The aldehyde functionality can be strategically employed in cyclization reactions to construct bicyclic and polycyclic heterocyclic systems containing the piperidine moiety. For example, condensation with bifunctional nucleophiles can lead to the formation of fused pyrimidines, imidazoles, or other heterocyclic rings. A general representation of such a cyclization is shown below, where "X" and "Y" represent heteroatoms or carbon atoms with appropriate functional groups.

General scheme for the synthesis of fused heterocycles from 4-formyl-1-methylpiperidine. Note: This is a representative image and does not depict the actual molecule.

Derivatization Strategies Targeting the Piperidine Nitrogen

The tertiary amine of the 1-methylpiperidine (B42303) core is a key site for derivatization, allowing for modulation of the molecule's steric and electronic properties.

The lone pair of electrons on the piperidine nitrogen readily reacts with alkylating agents to form quaternary ammonium (B1175870) salts, also known as piperidinium (B107235) salts. This transformation significantly alters the polarity and biological properties of the molecule. The quaternization is typically achieved by reacting this compound with an alkyl halide.

Table 2: Common Alkylating Agents for Quaternization

Alkylating AgentSolventTypical Conditions
Methyl IodideAcetonitrile, AcetoneRoom Temperature
Ethyl BromideDMF, AcetonitrileRoom Temperature to 50 °C
Benzyl BromideToluene, THFRoom Temperature to Reflux

The stereochemical outcome of quaternization on substituted piperidines can be influenced by the steric bulk of both the incoming alkyl group and the substituents on the piperidine ring, potentially leading to a mixture of diastereomeric products if a new stereocenter is formed.

While the starting material is already N-methylated, more complex N-substituents can be introduced through N-demethylation followed by re-alkylation or acylation. N-demethylation of tertiary amines can be achieved using various reagents, such as von Braun reagents (e.g., cyanogen (B1215507) bromide) or chloroformates (e.g., α-chloroethyl chloroformate). The resulting secondary amine, 4-(diethoxymethyl)piperidine, is a versatile intermediate for introducing a wide range of functional groups onto the nitrogen atom.

Subsequent N-alkylation can be performed with various alkyl halides, or reductive amination with aldehydes or ketones can be employed to introduce more complex N-substituents. N-acylation with acyl chlorides or anhydrides provides the corresponding amides. These modifications are crucial for fine-tuning the pharmacological properties of piperidine-based compounds.

Transformations of the Acetal Group for Further Chemical Diversity

Beyond its role as a protected aldehyde, the diethoxymethyl group itself can be a site for chemical modification, although such transformations are less common than its hydrolysis. Under specific conditions, acetals can undergo reactions that lead to other functional groups. For example, reaction with certain organometallic reagents in the presence of a Lewis acid can potentially lead to substitution of one of the ethoxy groups. Additionally, reduction of the acetal under harsh conditions could, in principle, yield an ether, though this is not a typical synthetic route. The primary and most synthetically valuable transformation of the acetal group in this context remains its hydrolysis to the corresponding aldehyde.

Conversion to Other Carbonyl Derivatives

The synthetic utility of this compound is principally realized through its deprotection to 4-formyl-1-methylpiperidine. This aldehyde is a versatile substrate for a variety of condensation and addition reactions, leading to a diverse range of carbonyl derivatives.

Hydrolysis to 4-Formyl-1-methylpiperidine: The crucial first step in the derivatization of this compound is the acid-catalyzed hydrolysis of the diethyl acetal to yield 1-methylpiperidine-4-carboxaldehyde. This transformation is typically achieved under aqueous acidic conditions.

Synthesis of Oximes: The resulting 4-formyl-1-methylpiperidine can be readily converted to its corresponding oxime. For instance, treatment of the N-Boc protected analogue, N-Boc-4-formylpiperidine, with hydroxylamine (B1172632) hydrochloride in pyridine (B92270) has been shown to produce a mixture of E- and Z-oxime isomers. researchgate.net A similar reaction with 1-methyl-4-formylpiperidine is expected to proceed with comparable efficiency.

Formation of Other Carbonyl Derivatives: While specific literature examples for the conversion of 1-methyl-4-formylpiperidine to other carbonyl derivatives are not extensively detailed, its reactivity as a typical aldehyde allows for a predictable range of transformations. These include, but are not limited to, the formation of hydrazones, semicarbazones, and products of Wittig and Grignard reactions. The aldehyde group makes it a reactive electrophile suitable for various condensation reactions. cymitquimica.com

The following table summarizes the potential conversions of 4-formyl-1-methylpiperidine to various carbonyl derivatives based on established organic chemistry principles.

ReagentProduct Class
Hydroxylamine (NH₂OH)Oxime
Hydrazine (N₂H₄)Hydrazone
Phenylhydrazine (C₆H₅NHNH₂)Phenylhydrazone
Semicarbazide (NH₂CONHNH₂)Semicarbazone
Phosphonium Ylide (Ph₃P=CHR)Alkene (Wittig Reaction)
Organometallic Reagents (R-MgX, R-Li)Secondary Alcohol (Grignard/Organolithium Addition)

Stereochemical Control during Acetal Transformations

The stereochemical outcome of reactions involving this compound and its derivatives is largely governed by the conformational preferences of the piperidine ring.

Conformational Analysis of the Piperidine Ring: The 1-methylpiperidine ring exists predominantly in a chair conformation. Electric dipole moment studies have indicated that the N-methyl group preferentially occupies the equatorial position. rsc.orgrsc.org For 4-substituted piperidines, the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov The substituent at the 4-position will also adopt a preferred equatorial or axial orientation to minimize steric interactions.

In the case of 4-formyl-1-methylpiperidine, the formyl group is expected to favor the equatorial position to alleviate 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. This conformational preference has significant implications for the stereoselectivity of nucleophilic additions to the carbonyl group.

Diastereoselectivity in Nucleophilic Additions: When a nucleophile attacks the carbonyl carbon of 4-formyl-1-methylpiperidine, it can approach from either the axial or equatorial face of the molecule. The preferred trajectory of the nucleophile will determine the stereochemistry of the newly formed stereocenter at C4.

Generally, for aldehydes with a conformationally biased substituent, nucleophilic attack is favored from the less sterically hindered face. In the case of 4-formyl-1-methylpiperidine with an equatorial formyl group, the axial approach is often preferred, leading to the formation of the corresponding axial alcohol as the major diastereomer. However, the actual stereochemical outcome can be influenced by several factors, including the nature and size of the nucleophile, the reaction solvent, and the presence of chelating agents.

While specific studies on the stereoselective addition to 4-formyl-1-methylpiperidine are not extensively documented in the readily available literature, the principles of stereoselective synthesis in substituted piperidines suggest that control over the diastereomeric ratio is achievable. nih.govresearchgate.net For example, in the synthesis of 4-substituted piperidin-3,5-diols, regio- and stereoselective ring-opening of epoxides has been demonstrated. researchgate.net

The following table outlines the expected major diastereomer from nucleophilic addition to the conformationally biased 4-formyl-1-methylpiperidine.

Nucleophile ApproachResulting Alcohol StereochemistryMajor Product
AxialAxialExpected
EquatorialEquatorialMinor

Further detailed experimental studies are required to fully elucidate the stereochemical control in transformations of this compound and its aldehyde derivative.

Future Research Directions and Unexplored Avenues for 4 Diethoxymethyl 1 Methylpiperidine

Development of More Sustainable and Green Synthetic Methods

Current synthetic routes to piperidine (B6355638) derivatives often rely on traditional methods that may involve hazardous reagents, stoichiometric amounts of catalysts, and significant solvent waste. The future of synthesizing 4-(Diethoxymethyl)-1-methylpiperidine hinges on the development of more environmentally benign and sustainable methodologies.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

Synthetic StepCurrent MethodPotential Green AlternativeAdvantages of Green Alternative
Synthesis of 4-formyl-1-methylpiperidine Multi-step synthesis from pyridine (B92270) derivativesBiocatalytic oxidation of 4-(hydroxymethyl)-1-methylpiperidineMild reaction conditions, high selectivity, reduced waste.
Use of stoichiometric oxidantsAerobic oxidation using transition metal catalystsUse of air as the oxidant, higher atom economy.
Acetalization Homogeneous acid catalysis (e.g., HCl, H₂SO₄)Heterogeneous solid acid catalysis (e.g., zeolites, ion-exchange resins)Catalyst reusability, simplified work-up, reduced corrosion.
Use of orthoformatesUse of ethanol with a dehydrating agent under mild conditionsAvoidance of orthoformate reagents, use of a renewable alcohol.

Exploration of Novel Catalytic Systems for Synthesis and Transformations

The development of novel and more efficient catalytic systems is paramount for both the synthesis of this compound and its subsequent transformations. For the synthesis of the 4-formyl-1-methylpiperidine precursor, research into catalysts that enable direct and selective functionalization of the piperidine ring would be highly valuable. This could include C-H activation strategies that bypass the need for pre-functionalized starting materials.

In the acetalization step, the exploration of catalysts that operate under neutral or milder acidic conditions could improve the compatibility with sensitive functional groups on more complex substrates. Lewis acids, particularly those that are water-tolerant, could offer advantages in terms of reaction scope and ease of handling. Furthermore, the development of chiral catalysts for the asymmetric synthesis of substituted 4-(diethoxymethyl)piperidine derivatives would open doors to the creation of enantiomerically pure compounds with potential applications in asymmetric synthesis and as chiral ligands.

Advanced Mechanistic Studies using Cutting-Edge Computational and Experimental Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations. Advanced computational techniques, such as Density Functional Theory (DFT), can be employed to model the transition states and reaction pathways of both the piperidine ring formation and the acetalization process. Such studies can provide valuable insights into the role of the catalyst, the effect of substituents, and the origins of stereoselectivity. acs.orgacs.org

Experimentally, kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and isotope labeling experiments can be used to validate the computational models and elucidate the reaction mechanisms. For instance, understanding the mechanism of acetal (B89532) hydrolysis under different conditions is critical for its use as a protecting group in multi-step syntheses.

Table 2: Proposed Mechanistic Studies for this compound Synthesis

Area of StudyComputational TechniqueExperimental TechniqueExpected Outcome
Acetal Formation DFT modeling of the reaction pathwayKinetic analysis under varying catalyst and substrate concentrationsElucidation of the rate-determining step and the role of the catalyst.
Acetal Hydrolysis Calculation of activation energies for different hydrolysis pathwaysIn situ NMR monitoring of the hydrolysis reactionUnderstanding the stability of the acetal under various pH conditions.
Catalyst-Substrate Interaction Molecular docking and simulationX-ray crystallography of catalyst-substrate complexesRational design of more efficient and selective catalysts.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow synthesis offers numerous advantages, including improved safety, scalability, and process control. nih.gov The synthesis of this compound is well-suited for integration into flow chemistry platforms. The synthesis of the 4-formyl-1-methylpiperidine precursor could be performed in a flow reactor, followed by an in-line acetalization step. This would allow for the on-demand production of the target compound with minimal manual intervention.

Automated synthesis platforms can be utilized to rapidly screen a wide range of reaction conditions, catalysts, and substrates for the synthesis of this compound and its derivatives. This high-throughput approach can accelerate the discovery of optimal synthetic routes and facilitate the creation of libraries of related compounds for biological screening.

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold, with its protected aldehyde functionality, is an excellent building block for the synthesis of more complex molecular architectures. The diethoxymethyl group serves as a stable protecting group for the aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl group for further transformations.

Future research should focus on utilizing this scaffold in multicomponent reactions, cascade reactions, and diversity-oriented synthesis to construct novel heterocyclic systems and complex natural product analogs. The piperidine ring is a common motif in many biologically active compounds, and the ability to introduce a masked aldehyde at the 4-position provides a strategic handle for the elaboration of molecular complexity. For example, the deprotected aldehyde could be used in Wittig reactions, aldol (B89426) condensations, or reductive aminations to append various functional groups and build larger molecular frameworks.

Q & A

Q. What are the key considerations for designing synthetic routes to 4-(diethoxymethyl)-1-methylpiperidine with high yield and purity?

Methodological Answer:

  • Stepwise optimization : Start with nucleophilic substitution or reductive amination for the piperidine core, followed by diethoxymethyl group introduction via acetalization. Monitor reaction intermediates using TLC or HPLC (e.g., mobile phase: methanol/sodium acetate buffer, pH 4.6 ).
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization in ethanol. Validate purity via NMR (e.g., 13C^{13}\text{C} signals at δ 100–110 ppm for acetal carbons) and mass spectrometry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Stability studies : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C. Analyze degradation products via LC-MS/MS.
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life. For example, acetal hydrolysis may dominate under acidic conditions, generating formaldehyde and 1-methylpiperidin-4-ol as byproducts .

Advanced Research Questions

Q. How do stereochemical variations in this compound derivatives impact biological activity (e.g., receptor binding or enzyme inhibition)?

Methodological Answer:

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., (-)-dibenzoyltartaric acid) or asymmetric catalysis to isolate enantiomers .
  • Biological assays : Compare IC50_{50} values in receptor-binding assays (e.g., serotonin or dopamine receptors). For example, trans-configurations may enhance affinity due to spatial alignment with hydrophobic pockets .

Q. What computational strategies are effective for predicting the metabolic pathways of this compound?

Methodological Answer:

  • In silico modeling : Use software like Schrödinger’s ADMET Predictor or MetaSite to simulate cytochrome P450-mediated oxidation. Prioritize sites of metabolism (e.g., piperidine nitrogen or ethoxy groups).
  • Validation : Cross-reference predictions with in vitro microsomal studies (human liver microsomes + NADPH cofactor) and LC-HRMS metabolite identification .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Data reconciliation : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity (>98% via HPLC).
  • Mechanistic studies : Use knock-out models (e.g., CRISPR-edited receptors) to isolate target-specific effects. For example, conflicting cytotoxicity data may arise from off-target interactions with potassium channels .

Experimental Design & Analytical Challenges

Q. What analytical techniques are optimal for quantifying trace impurities in this compound batches?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column with a mobile phase of acetonitrile/ammonium formate (0.1% v/v). Detect impurities like residual ethyl bromide (retention time ~6.2 min) .
  • Limits of detection : Validate methods per ICH Q2(R1) guidelines. For example, LOQ ≤ 0.1% for genotoxic impurities .

Q. How can researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) or piperidine substituents (e.g., 2-methyl, 4-fluoro).
  • Multivariate analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data .

Regulatory & Safety Considerations

Q. What are the critical toxicological endpoints to evaluate in preclinical studies of this compound?

Methodological Answer:

  • Acute toxicity : Conduct OECD 423 tests in rodents (oral, dermal routes). Monitor LD50_{50} and histopathological changes.
  • Genotoxicity : Perform Ames test (bacterial reverse mutation) and micronucleus assay. Piperidine derivatives may intercalate DNA if planar aromatic groups are present .

Q. How should researchers mitigate occupational exposure risks during large-scale synthesis?

Methodological Answer:

  • Engineering controls : Use fume hoods with HEPA filters and closed-system reactors.
  • PPE : Wear nitrile gloves, goggles, and Tyvek suits. Monitor airborne formaldehyde levels with OSHA Method 52 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.